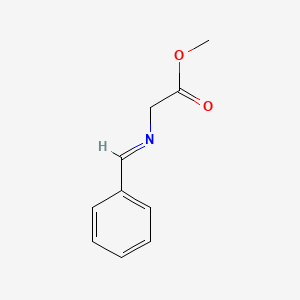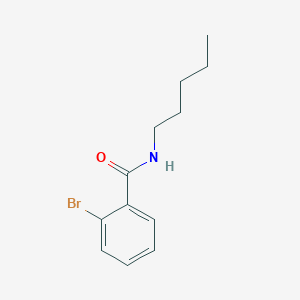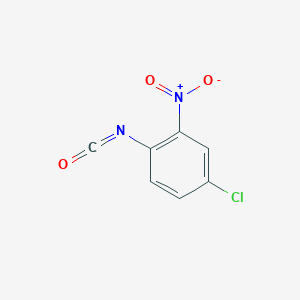
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol
Vue d'ensemble
Description
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, also known as 5-MeO-THN, is a chemical compound that belongs to the class of naphthols. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Alkylation Studies
Research by Grabowska et al. (1996) explored the vapor phase alkylation of 5-methoxy-1-naphthol and related compounds using alcohols in the presence of iron catalysts. They achieved high yields of alkyl derivatives, demonstrating the compound's reactivity and potential in synthesis processes (Grabowska et al., 1996).
Electropolymerization
Pham et al. (1994) investigated the electrooxidation of 5-amino 1-naphthol and related compounds, leading to the formation of conductive polymer films. This study highlights the electrochemical properties and potential applications of such compounds in creating polymer films (Pham et al., 1994).
Reduction Processes
MatsumotoTakeshi and SuzukiAkira (1959) achieved the reduction of 2-methoxy-5-hydroxy-1-naphthylacetic acid to 1,2,3,4-tetrahydro-5-hydroxy-1-naphthylacetic acid, showcasing another aspect of the chemical reactivity and transformation capabilities of related compounds (MatsumotoTakeshi & SuzukiAkira, 1959).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 5-methoxy-1,2,3,4-tetrahydro-1-naphthol is currently unavailable .
Analyse Biochimique
Biochemical Properties
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol plays a role in several biochemical reactions. It interacts with enzymes such as aryl sulfotransferase (AST) IV, where it acts as a substrate. Additionally, it can inhibit the AST IV-catalyzed sulfation of 1-naphthalenemethanol . These interactions suggest that this compound may influence the metabolism of aromatic compounds and the regulation of sulfation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect metabolic pathways by interacting with enzymes involved in the metabolism of aromatic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with aryl sulfotransferase IV results in the inhibition of sulfation reactions . These molecular interactions can lead to downstream effects on cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as aryl sulfotransferase IV, which plays a role in the sulfation of aromatic compounds . These interactions can affect metabolic flux and the levels of metabolites in the cell. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical role.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments . The study of these transport mechanisms is essential for understanding how this compound exerts its effects on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its interactions with biomolecules and its overall biochemical role
Propriétés
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHUANDJKBFXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403252 | |
| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-91-0 | |
| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
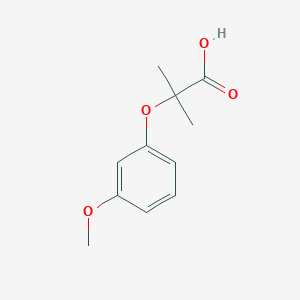

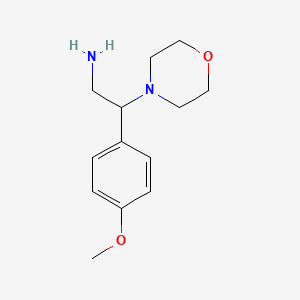
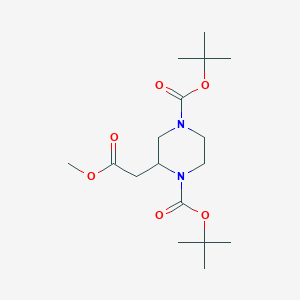
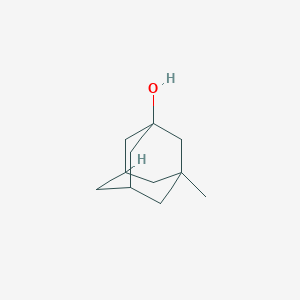

![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)

